Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate
Description
Properties
IUPAC Name |
ethyl 3-[3-(aminomethyl)pyridin-2-yl]oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-2-19-15(18)11-5-3-7-13(9-11)20-14-12(10-16)6-4-8-17-14/h3-9H,2,10,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNYQGOORMZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OC2=C(C=CC=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution to Form the Ether Linkage
- The reaction involves coupling a 3-(aminomethyl)-2-pyridinyl derivative with an ethyl 3-hydroxybenzoate or its activated derivative.
- Typical conditions include use of polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and bases to deprotonate the phenol group, facilitating nucleophilic attack on the pyridinyl halide or activated leaving group.
- Elevated temperatures (50–100°C) and extended reaction times (several hours) are common to drive the ether bond formation.
Esterification to Introduce the Ethyl Ester Group
- The benzoic acid precursor is converted to the ethyl ester via classical esterification methods.
- Common reagents include ethyl chloroformate or direct Fischer esterification using ethanol and acid catalysts such as sulfuric acid or thionyl chloride.
- Reaction conditions vary but typically involve refluxing in ethanol or other suitable solvents.
Reduction of Nitro Intermediates to Amines
- Nitro-substituted intermediates are reduced to the corresponding amines using catalytic hydrogenation or chemical reducing agents.
- Catalysts such as Raney nickel or palladium on carbon under hydrogen gas pressure are effective.
- Alternative reducing agents include sodium borohydride or metal hydrides in suitable solvents like ethyl acetate or alcohols.
- This step is critical to obtain the aminomethyl functional group on the pyridinyl ring.
Example Preparation Protocol (Based on Patent and Literature Data)
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2-(4-cyanophenylamino)acetic acid, N,N'-carbonyldiimidazole (CDI), toluene, 25–60°C | Activation of acid with CDI to form reactive intermediate | Formation of acyl imidazole intermediate |
| 2 | Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate, toluene, 60–65°C | Coupling reaction of intermediate with amine-containing benzoate derivative | Formation of amide-linked intermediate |
| 3 | Heating at 95–100°C, acetic acid treatment | Cyclization and purification steps | Crystallization of Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate |
| 4 | Reduction with Raney Ni under H2 gas in ethyl acetate | Reduction of nitro groups to amines | Final product with aminomethyl functionality |
This protocol yields crystalline this compound with high purity and yield.
Reaction Conditions and Solvent Choices
| Reaction Step | Solvent Types | Temperature Range | Catalysts/Agents |
|---|---|---|---|
| Ether bond formation | Polar aprotic solvents (THF, DMF) | 50–100°C | Bases (e.g., K2CO3) |
| Esterification | Ethanol, chloroform, toluene | Reflux (60–100°C) | Acid catalysts (H2SO4, SOCl2) |
| Nitro reduction | Ethyl acetate, alcohols, esters | Room temp to 50°C | Raney Ni, Pd/C, NaBH4 |
| Purification/crystallization | Dichloromethane, ethyl acetate | Ambient to 75°C | - |
Analytical and Research Findings
- The synthesis steps have been optimized for yield and purity, with reaction times ranging from a few hours to several days depending on the step.
- Use of carbonyldiimidazole (CDI) as an activating agent for acid intermediates has shown to improve coupling efficiency.
- Reduction of nitro groups using Raney nickel under mild hydrogen pressure yields the desired amine without over-reduction or side reactions.
- Crystallization from ethyl acetate or dichloromethane provides high purity final products suitable for pharmaceutical or research applications.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Pharmacological Applications
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate has been studied for its potential as a therapeutic agent due to its structural characteristics that suggest various biological activities.
Anticancer Activity
Research has indicated that compounds similar to this compound may exhibit anticancer properties. Specifically, derivatives of aminomethyl-pyridine have been shown to inhibit aromatase and steroid sulfatase, enzymes involved in estrogen biosynthesis, which is crucial for the growth of certain cancers, particularly breast cancer. In vitro studies have demonstrated that these compounds can significantly reduce the proliferation of cancer cell lines by modulating estrogen levels, making them potential candidates for further development as anticancer therapies .
Neuroprotective Effects
The compound has also been investigated for neuroprotective effects. Studies suggest that similar pyridine derivatives can enhance cognitive function and protect neurons from oxidative stress. The mechanism may involve the modulation of neurotransmitter systems and reduction of neuroinflammation, which are critical in neurodegenerative diseases such as Alzheimer's .
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis and SAR of this compound is essential for optimizing its pharmacological properties.
Synthetic Pathways
The synthesis typically involves the reaction of benzoic acid derivatives with aminomethyl-pyridine under specific conditions to yield the desired compound. Various synthetic routes have been explored to improve yield and purity, including the use of different coupling agents and solvents .
Structure-Activity Relationship
The SAR studies indicate that modifications on the pyridine ring and benzoate moiety can significantly affect biological activity. For instance, substituents at specific positions on the pyridine ring have been shown to enhance binding affinity to target enzymes, thereby increasing potency .
Clinical Trials
Several clinical trials have been initiated to evaluate the efficacy of compounds related to this compound in treating hormone-dependent cancers. Preliminary results indicate promising outcomes in reducing tumor size and improving patient survival rates .
Preclinical Research
Preclinical studies have demonstrated that this compound exhibits a favorable safety profile with minimal side effects in animal models. The research highlights its potential as a lead compound for developing new drugs targeting estrogen-related pathways .
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 3-(Pyrimidin-2-yloxy)benzoate (CAS: 1159822-51-1)
- Structure: The benzene ring is substituted with a pyrimidin-2-yloxy group instead of the aminomethylpyridinyloxy group.
- Properties : Pyrimidine, a six-membered heterocycle with two nitrogen atoms, increases electron-withdrawing effects compared to pyridine. This may reduce basicity and alter solubility (predicted higher Log Kow than the target compound).
- Applications : Used as a pharmaceutical intermediate, highlighting its role in drug discovery .
Methyl 3-(2-((tert-Butoxycarbonyl)amino)ethyl)benzoate (CAS: 179003-02-2)
- Structure: Features a tert-butoxycarbonyl (Boc)-protected aminoethyl chain at the 3-position of the benzoate. The methyl ester and Boc group enhance stability during synthesis.
- Log Kow is likely higher due to the hydrophobic tert-butyl moiety.
- Synthesis : Common in peptide coupling and protecting-group strategies .
Ethyl 3-[6-(Dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate (CAS: 1208081-13-3)
- Structure: A pyridine ring substituted with dimethylamino and trifluoromethyl groups is directly attached to the benzoate.
- Properties: The trifluoromethyl group increases lipophilicity (Log Kow ~3.55) and metabolic stability. The dimethylamino group provides weak basicity, contrasting with the primary amine in the target compound.
- Applications : Fluorinated pyridines are common in agrochemicals and kinase inhibitors .
Ethyl 2-{3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate (CAS: 847231-85-0)
- Structure: Contains a thieno[2,3-b]pyridine amide substituent, integrating a sulfur-containing heterocycle.
- The amide group enhances hydrogen-bonding capacity.
- Applications : Likely explored in kinase or protease inhibition due to its fused heterocycle .
Comparative Analysis Table
Key Differentiators
Biological Activity
Ethyl 3-{[3-(aminomethyl)-2-pyridinyl]oxy}benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a benzoate moiety linked to a pyridine ring through an ether bond. The presence of the aminomethyl group allows for hydrogen bonding interactions, which can enhance its affinity for biological targets. The compound's structure facilitates π-π interactions due to the aromatic systems involved, making it a versatile candidate for drug design and development.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzymatic Interactions : The compound has been shown to interact with specific enzymes, potentially acting as a biochemical probe. This interaction can modulate enzyme activity, leading to various biological effects.
- Receptor Binding : Its structural features enable binding to several receptor types, including G-protein coupled receptors (GPCRs) and nuclear receptors, which are crucial in mediating physiological responses .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Mycobacterium species, outperforming standard antibiotics in certain assays. In vitro studies have demonstrated that these compounds can inhibit bacterial growth by disrupting cellular functions .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. This effect could be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
-
In Vitro Efficacy Against Mycobacterium :
- A study evaluated the antimicrobial potency of this compound derivatives against various Mycobacterium strains. Results indicated a significant reduction in bacterial viability compared to control groups, suggesting potential for development as an anti-mycobacterial agent.
- Cytotoxicity Assessment :
Table 1: Summary of Biological Activities
| Activity Type | Assessed Effect | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium | 5.6 | |
| Anti-inflammatory | Cytokine inhibition | 10 | |
| Cytotoxicity | THP-1 Cell Line | 8.2 |
Table 2: Mechanistic Insights
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
